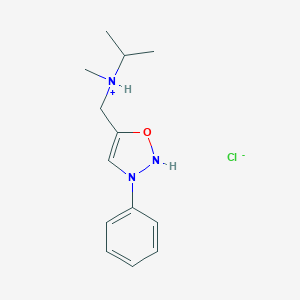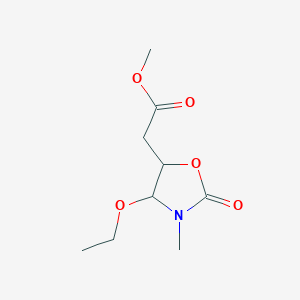
2,6-ジメチルフェノキシ酢酸
概要
説明
(2,6-ジメチルフェノキシ)酢酸は、フェノキシ酢酸誘導体のクラスに属する有機化合物です。 これらの化合物は、メタン基が酢酸またはその誘導体に結合したアニソールを含みます . (2,6-ジメチルフェノキシ)酢酸の分子式はC10H12O3で、分子量は180.20 g/molです . この化合物は主に研究および工業用途で使用されます。
科学的研究の応用
(2,6-Dimethylphenoxy)acetic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
“(2,6-Dimethylphenoxy)acetic acid” is harmful if swallowed and causes serious eye damage . It is also harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
準備方法
合成経路と反応条件
(2,6-ジメチルフェノキシ)酢酸の合成は、通常、水酸化ナトリウムなどの塩基の存在下で、2,6-ジメチルフェノールとクロロ酢酸を反応させることで行われます。 反応は水性媒体中で行われ、生成物は酸性化とそれに続く抽出によって分離されます .
工業生産方法
(2,6-ジメチルフェノキシ)酢酸の工業生産方法は、実験室合成と同様ですが、より大量に対応するためにスケールアップされています。 反応条件は、生成物の高収率と純度を確保するために最適化されています。 この化合物は通常、固体形で生成され、安定性を維持するために低温で保管されます .
化学反応の分析
反応の種類
(2,6-ジメチルフェノキシ)酢酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するカルボン酸を生成するために酸化することができます。
還元: 還元反応は、カルボン酸基をアルコールに変換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
主な生成物
酸化: カルボン酸を生成します。
還元: アルコールを生成します。
置換: 置換されたフェノキシ酢酸を生成します.
科学研究への応用
(2,6-ジメチルフェノキシ)酢酸は、次のようなさまざまな科学研究に応用されています。
作用機序
(2,6-ジメチルフェノキシ)酢酸の作用機序には、特定の分子標的と経路との相互作用が含まれます。 これは、インフルエンザやC型肝炎などの特定のウイルスの複製に不可欠な逆転写酵素を阻害することが示されています . この化合物の構造は、酵素の活性部位に結合することを可能にし、それによって酵素の活性を阻止し、ウイルスの複製を阻害します .
類似の化合物との比較
類似の化合物
フェノキシ酢酸: メチル基を欠く、類似の化学的性質を持つより単純なアナログです。
2,4-ジクロロフェノキシ酢酸: フェノキシ環に異なる置換基を持つ、広く使用されている除草剤です。
2,6-ジクロロフェノキシ酢酸: メチル基の代わりに塩素置換基を持つ別の除草剤です.
独自性
(2,6-ジメチルフェノキシ)酢酸は、その特定の置換パターンが、独特の化学的および生物学的特性を付与するため、独特です。 フェノキシ環の2位と6位にメチル基が存在することは、その反応性と生物学的標的との相互作用に影響を与え、研究および工業用途に貴重な化合物となっています .
類似化合物との比較
Similar Compounds
Phenoxyacetic acid: A simpler analog with similar chemical properties but lacking the methyl groups.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with different substituents on the phenoxy ring.
2,6-Dichlorophenoxyacetic acid: Another herbicide with chlorine substituents instead of methyl groups.
Uniqueness
(2,6-Dimethylphenoxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 2 and 6 positions on the phenoxy ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-(2,6-dimethylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBCURLNKYKBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158085 | |
| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13335-71-2 | |
| Record name | 2-(2,6-Dimethylphenoxy)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13335-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dimethylphenoxy)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013335712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2,6-Dimethylphenoxy)acetic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07634 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 13335-71-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, (2,6-dimethylphenoxy)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-xylyloxy) acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.922 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Acetic acid, 2-(2,6-dimethylphenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,6-DIMETHYLPHENOXY)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RVEL9W5CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of (2,6-Dimethylphenoxy)acetic acid in the synthesis of lopinavir?
A1: (2,6-Dimethylphenoxy)acetic acid serves as a key building block in the synthesis of lopinavir, an antiviral drug. The synthesis involves a condensation reaction between (2,6-Dimethylphenoxy)acetic acid and (2S,3S,5S)-5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane, followed by deprotection and further condensation with (2S)-(1-Tetrahydropyramid-2-one)-3-methylbutanoic acid. This synthetic route, as described in the research by [], offers a simplified and efficient method for lopinavir production.
Q2: How does the structure of (2,6-Dimethylphenoxy)acetic acid influence its interaction with other molecules?
A2: Research [] highlights the steric effects of (2,6-Dimethylphenoxy)acetic acid. The study investigates the fluorescence quenching of a tetraarylpyrene derivative, where four (2,6-Dimethylphenoxy)acetic acid groups are attached. The bulky nature of these groups restricts access to the central pyrene moiety, impacting interactions with iodide ions and highlighting the importance of steric factors in molecular recognition.
Q3: Are there any studies that utilize (2,6-Dimethylphenoxy)acetic acid for applications beyond pharmaceutical synthesis?
A3: While the provided literature focuses on the use of (2,6-Dimethylphenoxy)acetic acid in lopinavir synthesis [] and its steric influence in molecular interactions [], it's important to note that this compound might find applications in other research areas. Further investigation into its chemical properties and potential reactivity could reveal new avenues for its utilization in fields like materials science or catalysis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Fluoro-4H-thieno[3,2-c]chromene-2-carboxylic acid](/img/structure/B20153.png)












